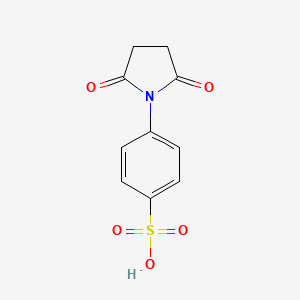
Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate is not directly mentioned in the provided papers. However, the papers do discuss related chemistry that can be informative for understanding the properties and reactions of similar compounds. The first paper discusses the ring opening of nonactivated aziridines using nucleophiles such as alcohols, carboxylic acids, and sodium iodide . The second paper describes a kinetic potentiometric method for determining various hydrazines and sodium azide by monitoring their reactions with 1-fluoro-2,4-dinitrobenzene . These studies provide insights into the behavior of small ring compounds and the reactivity of fluorinated compounds, which could be relevant to the analysis of this compound.
Synthesis Analysis
The synthesis of compounds related to this compound can be inferred from the first paper, which details the ring opening of aziridines . The regio- and stereoselectivity of these reactions suggest that the synthesis of this compound could also be achieved through careful selection of nucleophiles and reaction conditions that favor the desired cleavage and substitution patterns.
Molecular Structure Analysis
While the molecular structure of this compound is not analyzed in the provided papers, the discussion of aziridines and their ring-opening reactions indicates that the stereochemistry and regiochemistry of such compounds are significant . The presence of a fluorine atom in the compound of interest would likely influence its reactivity and the outcome of its reactions due to the electronegative nature of fluorine.
Chemical Reactions Analysis
The first paper provides a detailed account of the chemical reactions involving aziridines, which are structurally similar to azetidines . The reactions proceed with high regio- and stereoselectivity, leading to various products depending on the nucleophile used. This suggests that this compound may also undergo selective reactions that could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly discussed in the papers. However, the kinetic study in the second paper highlights the importance of monitoring reactions using a fluoride-selective electrode, which could be a useful technique for studying the reactivity of fluorine-containing compounds like this compound . The rate constants and kinetic data provided could offer a comparison for the reactivity of similar compounds.
Applications De Recherche Scientifique
Ion Uptake and Release in Plants
- Impact on Ion Transport : Research on azetidine 2-carboxylic acid, a related compound, has shown its ability to inhibit the release of ions to the xylem of excised roots of barley and intact plants, affecting protein synthesis and enzyme effectiveness. This suggests potential applications in studying plant physiology and stress responses (Pitman et al., 1977).
Fluorescent Probes for Biological and Chemical Sensing
- Biochemical Sensing : A study introduced a naphthalimide-based fluorophore incorporating an azetidine unit, demonstrating its application as a selective probe for monitoring anionic surfactants and biological contaminants such as E. coli, highlighting its utility in environmental and biological sensing (Wang et al., 2017).
Synthetic Applications in Medicinal Chemistry
- Building Blocks for Drug Discovery : The synthesis of 3-fluoroazetidine-3-carboxylic acid and its derivatives demonstrates their potential as cyclic fluorinated β-amino acids, valuable building blocks in medicinal chemistry for drug discovery and development (Van Hende et al., 2009).
Imaging and Receptor Binding Studies
- PET Imaging Ligands : The synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine as a new PET ligand for nicotinic receptors underscores the role of fluorinated azetidine derivatives in developing imaging agents for studying neurological receptors (Doll et al., 1999).
Electrolyte Additives for Na Batteries
- Electrolyte Improvement for Batteries : Fluoroethylene carbonate, a compound structurally similar to the one , has been identified as an effective electrolyte additive to enhance the reversibility of electrochemical sodium insertion in Na batteries, indicating the potential of fluorinated compounds in battery technology (Komaba et al., 2011).
Propriétés
IUPAC Name |
sodium;1-(2-fluoroethyl)azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.Na/c7-1-2-8-3-5(4-8)6(9)10;/h5H,1-4H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCFNMYXSJYBFT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FNNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2552429.png)



![3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2552435.png)
![4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)
![tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2552437.png)
![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2552446.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2552449.png)